methyl 8-methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate
Overview
Description
Methyl 8-methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate is a heterocyclic compound with a molecular formula of C12H15NO4. This compound is part of the quinolizine family, known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of a methoxy-substituted ketone with an amine, followed by cyclization and esterification steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolizine derivatives with different functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various quinolizine derivatives with altered functional groups, which can be further utilized in medicinal chemistry .
Scientific Research Applications
Methyl 8-methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of methyl 8-methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Methyl 8-methoxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate
- Methyl 7-methoxy-1-oxoindan-4-carboxylate
- Methyl 3-oxo-6-octenoate
Uniqueness
Methyl 8-methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate is unique due to its specific substitution pattern and the presence of both methoxy and ester functional groups. This combination of features contributes to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
methyl 2-methoxy-4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-16-9-7-10(14)13-6-4-3-5-8(13)11(9)12(15)17-2/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIKMBRKZMZHSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N2CCCCC2=C1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701130281 | |
Record name | 2H-Quinolizine-9-carboxylic acid, 1,3,4,6-tetrahydro-8-methoxy-6-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701130281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638612-50-6 | |
Record name | 2H-Quinolizine-9-carboxylic acid, 1,3,4,6-tetrahydro-8-methoxy-6-oxo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638612-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Quinolizine-9-carboxylic acid, 1,3,4,6-tetrahydro-8-methoxy-6-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701130281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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